molecular formula C13H20N2O4 B12674162 Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate CAS No. 88280-81-3

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B12674162
CAS No.: 88280-81-3
M. Wt: 268.31 g/mol
InChI Key: JVCVWBZTXWYZSC-UHFFFAOYSA-N
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Description

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a chemical compound with the molecular formula C13H20N2O4. It is known for its unique structure, which includes a pyrimidine ring fused with a carboxylate group and an octyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid with octanol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
  • Ethyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
  • Butyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Uniqueness

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is unique due to its longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

88280-81-3

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

octyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-8-19-12(17)10-9-11(16)15-13(18)14-10/h9H,2-8H2,1H3,(H2,14,15,16,18)

InChI Key

JVCVWBZTXWYZSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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